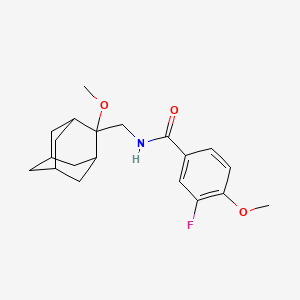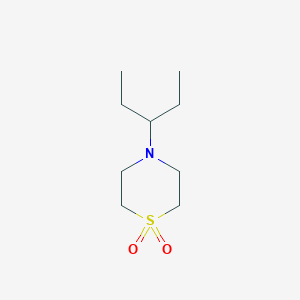![molecular formula C19H17N5O B2367323 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1795303-56-8](/img/structure/B2367323.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as MIP-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Heterocyclic Chemistry
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide and its derivatives have been extensively researched for their potential in synthesizing new heterocyclic compounds. The compound serves as a precursor in the synthesis of a wide range of heterocyclic structures incorporating antipyrine moieties, which have been explored for their antimicrobial properties (Bondock et al., 2008). Additionally, its application in generating novel heterocycles demonstrates its versatility in medicinal chemistry, particularly in the design and synthesis of compounds with potential anticancer activity (Al-Sanea et al., 2020).
Anticancer Research
Derivatives of this compound have shown promise in anticancer research. Specifically, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against a variety of cancer cell lines. One derivative exhibited appreciable growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Coordination Chemistry and Antioxidant Activity
The compound's derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes, along with their ligands, have demonstrated significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Neuroinflammation Imaging
In the field of neurology, derivatives of this chemical structure have been involved in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), aiding in the study of neuroinflammatory processes. This application is crucial for early biomarker detection in neuroinflammatory diseases (Damont et al., 2015).
特性
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-14-6-4-10-23-12-17(22-19(14)23)15-7-2-3-8-16(15)21-18(25)13-24-11-5-9-20-24/h2-12H,13H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJQPWCVGDPPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2367248.png)


![1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2367253.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)
![2-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B2367257.png)


![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)

![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)